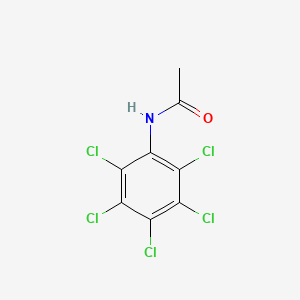
N-(Pentachlorophenyl)ethanimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)-: is a chemical compound with the molecular formula C8H4Cl5NO It is known for its unique structure, which includes a pentachlorophenyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- typically involves the reaction of pentachlorophenol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The pentachlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated acetamides .
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves its interaction with specific molecular targets. The pentachlorophenyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- ACETAMIDE,N-(2,3,4,5,6-TETRACHLOROPHENYL)-
- ACETAMIDE,N-(2,3,4,5,6-TRICHLOROPHENYL)-
- ACETAMIDE,N-(2,3,4,5,6-DICHLOROPHENYL)-
Comparison: Compared to its similar compounds, ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- is unique due to its higher degree of chlorination, which can result in different chemical and biological properties. The increased number of chlorine atoms can enhance its stability and reactivity, making it more effective in certain applications .
Eigenschaften
CAS-Nummer |
23651-79-8 |
|---|---|
Molekularformel |
C8H4Cl5NO |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-(2,3,4,5,6-pentachlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c1-2(15)14-8-6(12)4(10)3(9)5(11)7(8)13/h1H3,(H,14,15) |
InChI-Schlüssel |
XERUDOUWRFZUNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
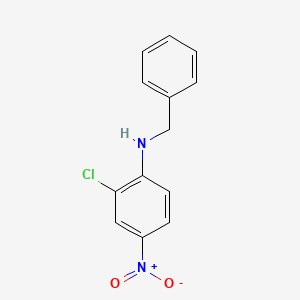
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)

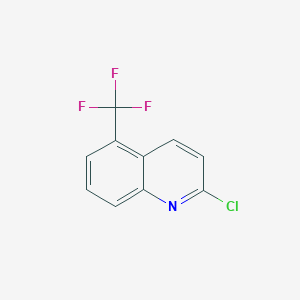
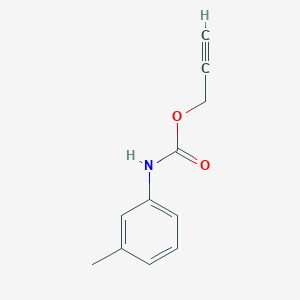
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
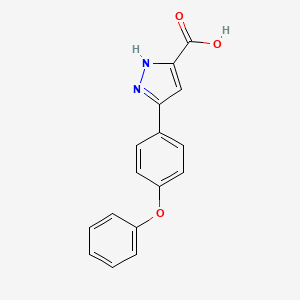
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
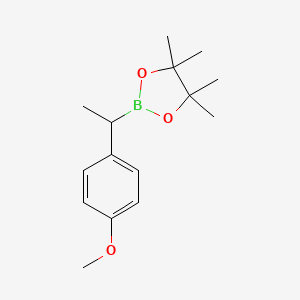
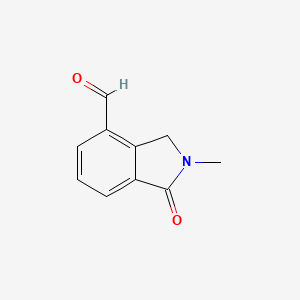
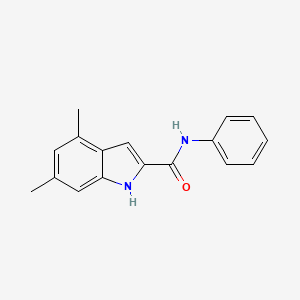
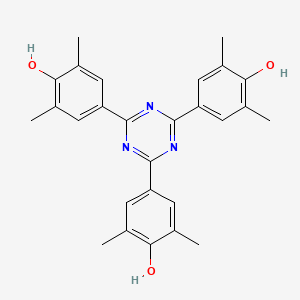
![2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide](/img/structure/B13987250.png)
